REACTION_CXSMILES
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[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[OH2:9].S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Fe+2].[Fe+2].C(#N)C>[OH:2][C:1]1[C:3]([OH:4])=[CH:5][C:6]2[C:3]3[C:1](=[CH:8][C:7]([OH:9])=[C:6]([OH:9])[CH:5]=3)[C:7]3[C:6](=[CH:5][C:3]([OH:4])=[C:1]([OH:2])[CH:8]=3)[C:7]=2[CH:8]=1 |f:3.4.5.6.7|
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Name
|
|
Quantity
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22 g
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Type
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reactant
|
Smiles
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C=1(O)C(O)=CC=CC1
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Name
|
|
Quantity
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110 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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440 g
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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diiron trioxide
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Quantity
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31.9 g
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Type
|
catalyst
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Smiles
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[O-2].[O-2].[O-2].[Fe+2].[Fe+2]
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Name
|
|
Quantity
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500 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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30 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise to the solution while temperature of the solution
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Type
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CONCENTRATION
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Details
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the concentration in percent by weight of sulfuric acid in the reaction system at 80%
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Type
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CUSTOM
|
Details
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The solution was reacted at 30° C. for 6 hours
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Duration
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6 h
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Type
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ADDITION
|
Details
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was added dropwise to the reaction solution
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Type
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STIRRING
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Details
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the reaction solution was stirred for another 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
|
The resultant precipitate was collected by filtration
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Type
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CUSTOM
|
Details
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the obtained crude crystal
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Type
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WASH
|
Details
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was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give crude crystal (19.2 g)
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Type
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TEMPERATURE
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Details
|
the dispersion liquid was heated up
|
Type
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STIRRING
|
Details
|
stirred for 1 hour
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Duration
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1 h
|
Type
|
FILTRATION
|
Details
|
After that, this dispersion liquid was filtered in hot state
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Type
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FILTRATION
|
Details
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to filter off insoluble matter
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Type
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CONCENTRATION
|
Details
|
the filtrate was then concentrated under reduced pressure
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Type
|
FILTRATION
|
Details
|
the precipitated crystal was collected by filtration
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |